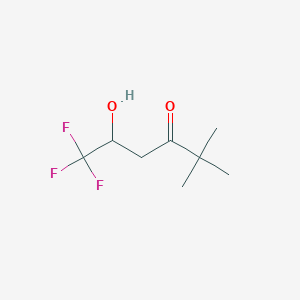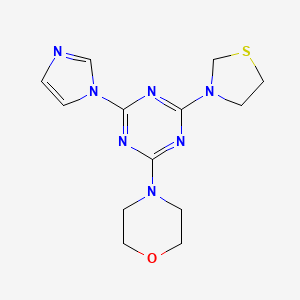
1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- typically involves multi-step organic reactions. The process may start with the formation of the triazine ring, followed by the introduction of imidazole, morpholine, and thiazolidine groups through various substitution reactions. Common reagents used in these reactions include amines, aldehydes, and thiols, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, acids, and bases under reflux or catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: As a candidate for drug development, targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole, morpholine, and thiazolidine groups may contribute to binding affinity and specificity, modulating biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-piperidinyl)-6-(3-thiazolidinyl)
- 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-pyrrolidinyl)-6-(3-thiazolidinyl)
- 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-piperazinyl)-6-(3-thiazolidinyl)
Uniqueness
The uniqueness of 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the morpholine group, in particular, may enhance its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
153429-58-4 |
|---|---|
Molecular Formula |
C13H17N7OS |
Molecular Weight |
319.39 g/mol |
IUPAC Name |
4-[4-imidazol-1-yl-6-(1,3-thiazolidin-3-yl)-1,3,5-triazin-2-yl]morpholine |
InChI |
InChI=1S/C13H17N7OS/c1-2-19(9-14-1)12-15-11(18-3-6-21-7-4-18)16-13(17-12)20-5-8-22-10-20/h1-2,9H,3-8,10H2 |
InChI Key |
MFGRHTOXRFZEMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCSC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


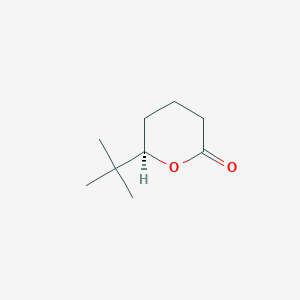
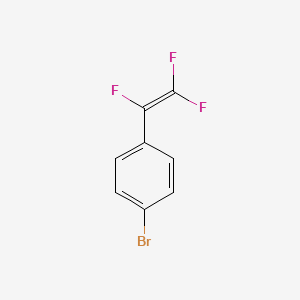
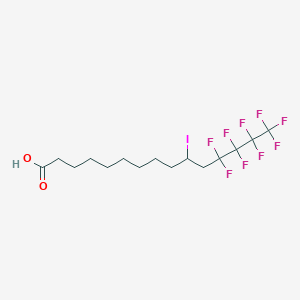
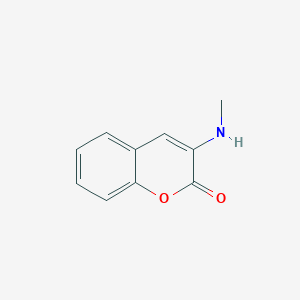
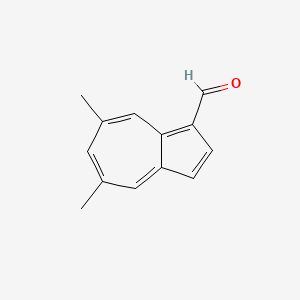
![3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14277244.png)
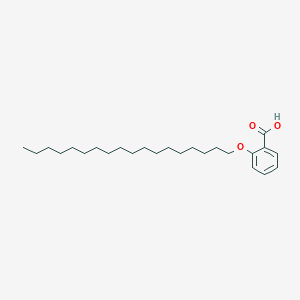
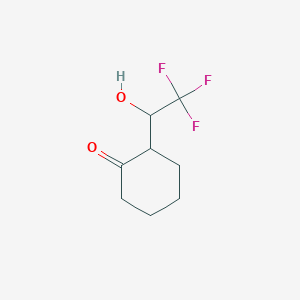
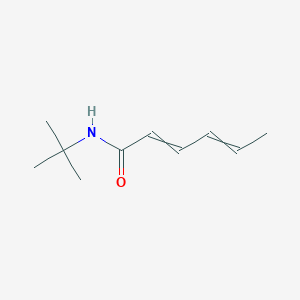
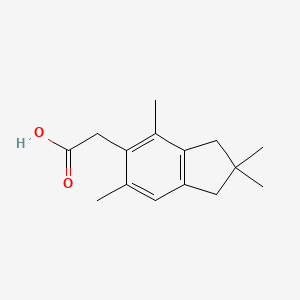

![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)

